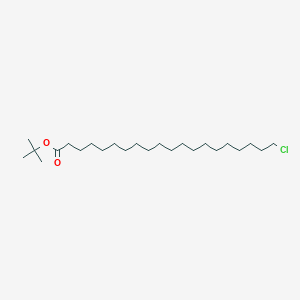

tert-Butyl 20-chloroicosanoate

Description

tert-Butyl 20-chloroicosanoate is a synthetic ester compound characterized by a long-chain icosanoic acid backbone with a chlorine substituent at the 20th carbon and a tert-butyl ester group.

Properties

Molecular Formula |

C24H47ClO2 |

|---|---|

Molecular Weight |

403.1 g/mol |

IUPAC Name |

tert-butyl 20-chloroicosanoate |

InChI |

InChI=1S/C24H47ClO2/c1-24(2,3)27-23(26)21-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22-25/h4-22H2,1-3H3 |

InChI Key |

MMTLWULODYLTGD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCCCl |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl 20-chloroicosanoate typically involves the esterification of icosanoic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester undergoes hydrolysis under acidic or basic conditions:

a. Acidic Hydrolysis

-

Mechanism : Protonation of the ester oxygen, followed by nucleophilic attack by water (SN1-like pathway) .

b. Basic Hydrolysis (Saponification)

Nucleophilic Substitution at the Chloro Group

The terminal chloro group participates in SN2 reactions due to its primary position:

| Nucleophile | Product | Conditions |

|---|---|---|

| KCN | 20-Cyanoicosanoate tert-butyl | Polar aprotic solvent, 60°C |

| NaSH | 20-Mercaptoicosanoate tert-butyl | Ethanol, reflux |

Functional Group Transformations

a. Reduction of the Ester

b. Elimination Reactions

Under strong bases (e.g., KOtBu), β-hydrogen elimination forms an alkene:

Thermal Decomposition

At temperatures >150°C, the ester undergoes pyrolytic cleavage :

Scientific Research Applications

tert-Butyl 20-chloroicosanoate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug delivery systems and as a precursor for bioactive compounds.

Industry: It is utilized in the production of specialty chemicals, surfactants, and lubricants .

Mechanism of Action

The mechanism of action of tert-Butyl 20-chloroicosanoate involves its interaction with specific molecular targets and pathways. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and binding affinity. The chlorine atom can participate in nucleophilic substitution reactions, altering the compound’s chemical properties. These interactions can affect various biological pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The tert-butyl group is a common motif in esters due to its stability and resistance to hydrolysis under basic conditions. Below is a comparison of tert-butyl 20-chloroicosanoate with structurally related compounds:

Key Observations :

- The chlorine atom in this compound introduces electrophilic reactivity, enabling substitution reactions, unlike the amino or hydroxyl derivatives in .

- The tert-butyl group confers steric protection to the ester, reducing hydrolysis rates compared to methyl or ethyl esters .

Reactivity and Stability

Hydrolysis and Acid/Base Stability

- This compound: Expected to resist hydrolysis under mild conditions due to the tert-butyl group. However, strong acids (e.g., HCl, H₂SO₄) may cleave the ester bond, releasing isobutylene gas, as seen in tert-butyl alcohol decomposition .

- tert-Butyl acetate : Hydrolyzes in acidic media but remains stable in neutral/basic conditions .

- tert-Butyl isocyanate : Reacts violently with water, releasing CO₂ and tert-butylamine .

Compatibility with Oxidizers and Metals

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.